molecular formula C7H9FN2O2S B1628838 N-(3-amino-4-fluorophenyl)methanesulfonamide CAS No. 926270-06-6

N-(3-amino-4-fluorophenyl)methanesulfonamide

Cat. No. B1628838
M. Wt: 204.22 g/mol
InChI Key: VDHHFCYTUBBLSF-UHFFFAOYSA-N
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Description

N-(3-amino-4-fluorophenyl)methanesulfonamide, also known as AFMS, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. AFMS is a sulfonamide derivative that has been shown to exhibit potent inhibitory activity against a variety of enzymes and proteins, making it a promising candidate for the development of new drugs.

Scientific Research Applications

  • Chemical Reactions and Catalysis : Methanesulfonic acid derivatives, including those related to N-(3-amino-4-fluorophenyl)methanesulfonamide, are involved in various chemical reactions. For instance, methanesulfonyl fluoride is an oxydiaphoric inhibitor of acetylcholinesterase and reacts with the enzyme to produce a derivative. The reaction rate can be influenced by substituted ammonium ions (Kitz & Wilson, 1963).

  • Asymmetric Synthesis : In 2022, Bhosale et al. demonstrated a chiral phosphoric acid-catalyzed asymmetric addition of α-fluoro(phenylsulfonyl)methane derivatives to cyclic N-acyliminium, enabling access to sulfone and fluorine-containing quaternary stereocenters in isoindolinones with high stereoselectivities (Bhosale et al., 2022).

  • Fluorescence Analysis : Methanesulfonanilides like soterenol and mesuprine can form fluorescent species when subjected to specific reactions, potentially useful in fluorescence-based analytical techniques (Kensler, Brooke, & Walker, 1976).

  • Protein Analysis : A method for amino acid analysis of proteins using 4 N methanesulfonic acid as a catalyst was developed by Simpson, Neuberger, and Liu (1976). This method can distinguish between free sulfhydryl groups and disulfides, providing insights into protein structures (Simpson, Neuberger, & Liu, 1976).

  • Enantioselective Chemical Synthesis : Kamlar et al. (2010) reported an organocatalytic, enantioselective addition of 1-fluoro-1-nitro(phenylsulfonyl)methane to α,β-unsaturated aldehydes, a key process in synthesizing fluorinated derivatives with high enantioselectivity (Kamlar et al., 2010).

  • Medicinal Chemistry and Drug Synthesis : In the field of medicinal chemistry, methanesulfonamide and its derivatives play a crucial role. For instance, they are used in synthesizing HMG-CoA reductase inhibitors, a class of drugs used to lower cholesterol (Watanabe et al., 1997).

properties

IUPAC Name

N-(3-amino-4-fluorophenyl)methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9FN2O2S/c1-13(11,12)10-5-2-3-6(8)7(9)4-5/h2-4,10H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDHHFCYTUBBLSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC(=C(C=C1)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9FN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00588176
Record name N-(3-Amino-4-fluorophenyl)methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00588176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-amino-4-fluorophenyl)methanesulfonamide

CAS RN

926270-06-6
Record name N-(3-Amino-4-fluorophenyl)methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00588176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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